N-[3-(4-methylsulfanylphenyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carboxamide;hydrochloride
Description
N-[3-(4-methylsulfanylphenyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carboxamide;hydrochloride is a complex organic compound that features a piperidine ring, a thiadiazole ring, and a methylsulfanylphenyl group
Properties
IUPAC Name |
N-[3-(4-methylsulfanylphenyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS2.ClH/c1-21-12-4-2-10(3-5-12)13-17-15(22-19-13)18-14(20)11-6-8-16-9-7-11;/h2-5,11,16H,6-9H2,1H3,(H,17,18,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWIPQVUEPVPTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3CCNCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methylsulfanylphenyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carboxamide;hydrochloride typically involves the cyclization of acylhydrazines or the transformation from oxadiazoles . The process often starts with the preparation of the acylhydrazine intermediate, followed by cyclization under acidic or basic conditions to form the thiadiazole ring. The piperidine ring is then introduced through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methylsulfanylphenyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiadiazoles, and various substituted piperidine derivatives.
Scientific Research Applications
N-[3-(4-methylsulfanylphenyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carboxamide;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[3-(4-methylsulfanylphenyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(piperidine-4-yl) benzamide: Known for its anticancer properties.
2-amino-4-(1-piperidine) pyridine derivatives: Used as dual inhibitors in cancer therapy.
Indole derivatives: Exhibiting a wide range of biological activities, including antiviral and anticancer effects.
Uniqueness
N-[3-(4-methylsulfanylphenyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carboxamide;hydrochloride stands out due to its unique combination of a piperidine ring, a thiadiazole ring, and a methylsulfanylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
